molecular formula C17H21N B15044747 2-(4-Butylphenyl)-5-ethylpyridine CAS No. 312943-19-4

2-(4-Butylphenyl)-5-ethylpyridine

Cat. No.: B15044747
CAS No.: 312943-19-4
M. Wt: 239.35 g/mol
InChI Key: RULZMBOMJGBIQB-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-5-ethylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a butyl group attached to the phenyl ring and an ethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-5-ethylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-5-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-(4-Butylphenyl)-5-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-5-ethylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butylphenyl)pyridine
  • 2-(4-Butylphenyl)-3-ethylpyridine
  • 2-(4-Butylphenyl)-4-ethylpyridine

Uniqueness

2-(4-Butylphenyl)-5-ethylpyridine is unique due to the specific positioning of the butyl and ethyl groups on the phenyl and pyridine rings, respectively. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

312943-19-4

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2-(4-butylphenyl)-5-ethylpyridine

InChI

InChI=1S/C17H21N/c1-3-5-6-15-7-10-16(11-8-15)17-12-9-14(4-2)13-18-17/h7-13H,3-6H2,1-2H3

InChI Key

RULZMBOMJGBIQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CC

Origin of Product

United States

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